molecular formula C22H20N2O4 B6547440 methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946362-71-6

methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B6547440
CAS No.: 946362-71-6
M. Wt: 376.4 g/mol
InChI Key: NNLYWCZVJBREJO-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydropyridine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions and kinetics, leading to higher selectivity and conversion rates . These systems allow for precise control over reaction parameters, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is unique due to its combination of a dihydropyridine ring and an aromatic benzoate ester. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Biological Activity

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C_{20}H_{22}N_{2}O_{3}
  • Molecular Weight : 338.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing the synthesis and degradation of key biomolecules.
  • Receptor Modulation : It may interact with neurotransmitter receptors, thereby affecting signaling pathways related to mood and cognition.

Anticancer Potential

Recent investigations into related compounds have suggested potential anticancer properties. For example, certain dihydropyridine derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Study 1: Antimicrobial Screening

A study conducted on a series of dihydropyridine derivatives revealed that compounds structurally similar to this compound exhibited varying degrees of antibacterial activity. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy.

CompoundActivity Against E. coliActivity Against S. aureus
Compound AInhibited at 50 µg/mLNo significant inhibition
Compound BInhibited at 25 µg/mLInhibited at 10 µg/mL
Methyl 4-{...}Pending evaluationPending evaluation

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines treated with similar compounds showed a significant reduction in cell viability, suggesting that this compound could possess anticancer properties.

Properties

IUPAC Name

methyl 4-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-3-5-16(6-4-15)13-24-14-18(9-12-20(24)25)21(26)23-19-10-7-17(8-11-19)22(27)28-2/h3-12,14H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLYWCZVJBREJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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